1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₇NO₄S It is characterized by a cyclobutane ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid typically involves organic synthesis techniques. One common method includes the functionalization of cyclobutane followed by the introduction of the tert-butylsulfamoyl group. The synthesis may involve multiple steps, including:
Cyclobutane Functionalization: Starting with cyclobutane, functional groups are introduced through reactions such as halogenation or hydroxylation.
Introduction of tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced using reagents like tert-butylamine and sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to the desired biological or chemical effect. The exact mechanism can vary depending on the application and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butylsulfamoyl)cyclopentane-1-carboxylic acid
- 1-(tert-Butylsulfamoyl)cyclohexane-1-carboxylic acid
- 1-(tert-Butylsulfamoyl)cycloheptane-1-carboxylic acid
Uniqueness
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMWBXYKZAOVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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